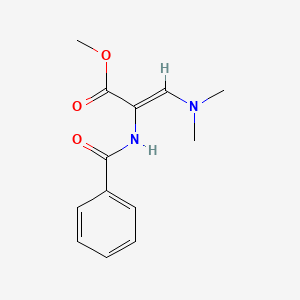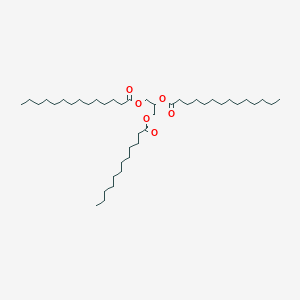
icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate is a chemical compound with the molecular formula C38H74O3 and a molecular weight of 578.99236. This compound is known for its unique structure, which includes a long hydrocarbon chain and a hydroxyl group, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the necessary fatty acids and alcohols. These components are then subjected to esterification under controlled conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted esters or ethers.
科学的研究の応用
icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular targets may include membrane proteins and enzymes involved in lipid metabolism.
類似化合物との比較
Similar Compounds
Octadec-9-enoic acid: A fatty acid with a similar hydrocarbon chain but lacking the ester linkage.
Icosanoic acid: Another long-chain fatty acid with a similar structure but without the hydroxyl group.
Uniqueness
icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate is unique due to its combination of a long hydrocarbon chain, a hydroxyl group, and an ester linkage. This unique structure imparts specific physical and chemical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
125093-27-8 |
|---|---|
分子式 |
C38H74O3 |
分子量 |
578.99236 |
同義語 |
OCTYLDODECYL RICINOLEATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









